molecular formula C10H16N2 B14137241 Pyridine, 3-((diethylamino)methyl)- CAS No. 2055-14-3

Pyridine, 3-((diethylamino)methyl)-

Cat. No.: B14137241
CAS No.: 2055-14-3
M. Wt: 164.25 g/mol
InChI Key: UEUUOSYQIZIXMD-UHFFFAOYSA-N
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Description

Pyridine, 3-((diethylamino)methyl)- is a nitrogen-containing heterocyclic compound. Pyridine derivatives are widely used in various fields due to their unique chemical properties. This compound, in particular, is known for its applications in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((diethylamino)methyl)- typically involves the reaction of pyridine with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((diethylamino)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pyridine, 3-((diethylamino)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Pyridine, 3-((diethylamino)methyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic or electrophilic interactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.

    3-Methylpyridine: A methyl-substituted pyridine with different reactivity.

    4-Dimethylaminopyridine: A derivative with enhanced nucleophilicity due to the dimethylamino group.

Uniqueness

Pyridine, 3-((diethylamino)methyl)- is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields, offering advantages over other pyridine derivatives in terms of selectivity and potency.

Properties

CAS No.

2055-14-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-ethyl-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3

InChI Key

UEUUOSYQIZIXMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CN=CC=C1

Origin of Product

United States

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